molecular formula C9H13NO B097451 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone CAS No. 16168-98-2

1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B097451
CAS No.: 16168-98-2
M. Wt: 151.21 g/mol
InChI Key: OEYKVRFXFLFSMW-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by an isopropyl substituent at the 5-position of the aromatic pyrrole ring and an ethanone (acetyl) group at the 3-position. Pyrroles are five-membered heterocyclic compounds with one nitrogen atom, known for their aromaticity and role in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

16168-98-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3

InChI Key

OEYKVRFXFLFSMW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CN1)C(=O)C

Canonical SMILES

CC(C)C1=CC(=CN1)C(=O)C

Synonyms

Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone with analogs in terms of structure, physical properties, and reactivity:

Compound Name Molecular Formula Heterocycle Substituents Melting Point (°C) Key Properties/Applications References
This compound C₉H₁₃NO Pyrrole 5-Isopropyl, 3-ethanone Not reported High lipophilicity; aromatic
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone C₁₉H₁₇NO Pyrrole 2-Methyl, 1,4-diphenyl, 3-ethanone 104–106 Enhanced steric bulk; UV activity
1-(5-Methyl-1H-pyrazol-3-yl)ethanone C₆H₈N₂O Pyrazole 5-Methyl, 3-ethanone Not reported H-bonding potential; pharmaceutical intermediate
1-(2-Chlorophenyl)ethanone C₈H₇ClO Benzene 2-Chloro, ethanone Not reported Electron-deficient ketone; precursor
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone C₁₅H₁₅NO₃S Pyridine 6-Methylpyridin-3-yl, 4-methylsulfonylphenyl Not reported Sulfonyl EWG; bioactive potential

Structural and Functional Analysis

Heterocycle Core :

  • The pyrrole core in the target compound is aromatic with delocalized π-electrons, contrasting with pyrazole (two adjacent nitrogens, enabling H-bonding) and pyridine (electron-deficient due to one nitrogen) .
  • Pyrrole derivatives typically exhibit lower basicity compared to pyridine or pyrazole analogs due to lone-pair delocalization .

Substituent Effects: Isopropyl Group: Enhances lipophilicity and steric bulk compared to methyl or phenyl substituents in other pyrrole derivatives (e.g., 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) . Electron-Withdrawing Groups (EWGs): The absence of EWGs (e.g., chlorine in 1-(2-chlorophenyl)ethanone or sulfonyl in pyridine derivatives) in the target compound suggests its ethanone group may be more reactive toward nucleophiles .

Physical Properties: The melting point of 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (104–106°C) reflects its crystalline nature, likely due to phenyl ring stacking . Data for the target compound are lacking, but its isopropyl group may reduce crystallinity compared to phenyl analogs.

Synthetic and Analytical Methods: Pyrrole derivatives are often synthesized via multicomponent reactions (e.g., ) and purified via column chromatography . GC-FTIR and NMR are critical for characterizing ethanone-containing compounds, as demonstrated in studies of JWH cannabinoids .

Research Findings and Implications

  • The isopropyl group may modulate membrane permeability in bioactive contexts .
  • Analytical Challenges : Structural elucidation of such compounds often relies on X-ray crystallography (using programs like SHELXL) and spectroscopic methods, though these data are absent for the target compound .

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